3-(1h-Imidazol-1-yl)-2-methyl-2-(methylamino)propanamide
Description
Chemical Structure and Key Features 3-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)propanamide (CAS: 1250620-54-2) is a propanamide derivative featuring an imidazole ring, a methylamino group, and a methyl substituent. Its molecular formula is C₇H₁₂N₄O (molar mass: 168.2 g/mol).
The compound’s amide group likely confers stability compared to ester or carbamate analogs, as seen in other propanamide derivatives .
Properties
Molecular Formula |
C8H14N4O |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-imidazol-1-yl-2-methyl-2-(methylamino)propanamide |
InChI |
InChI=1S/C8H14N4O/c1-8(10-2,7(9)13)5-12-4-3-11-6-12/h3-4,6,10H,5H2,1-2H3,(H2,9,13) |
InChI Key |
HLSAUXCSQIZNJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CN=C1)(C(=O)N)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)propanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde.
Attachment of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide.
Formation of the Propanamide Backbone: The propanamide backbone can be synthesized through the reaction of an appropriate acyl chloride with an amine.
Introduction of the Methylamino Group: The methylamino group can be introduced through reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of 3-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)propanamide may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the imidazole ring or the carbonyl group in the propanamide backbone.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced imidazole or amine derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
3-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biology: It is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Materials Science: The compound is explored for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials.
Industry: It is investigated for its potential use as a catalyst or intermediate in various industrial chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the methylamino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and pharmacological distinctions between 3-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)propanamide and related compounds.
Table 1: Comparative Analysis of Propanamide and Imidazole Derivatives
Key Comparisons
Functional Group Impact on Bioactivity Imidazole vs. Pyridine: The target compound’s imidazole ring (pKa ~7) offers hydrogen-bonding versatility, contrasting with Taranabant’s pyridine ring, which may favor π-π stacking with aromatic residues in target receptors . Amide vs.
Taranabant’s bulky substituents (trifluoromethyl, chlorophenyl) contributed to adverse effects, leading to its discontinuation . The target compound’s simpler structure may reduce off-target interactions.
Toxicity Profile
- Aldicarb’s carbamate group inhibits acetylcholinesterase, causing neurotoxicity . The target compound’s amide and imidazole groups suggest lower acute toxicity, though in vivo studies are needed.
Crystallographic and Stability Data
- Imidazole-propanamide salts (e.g., 3-(1H-imidazol-1-yl)propanaminium picrate) form robust hydrogen-bonded networks, enhancing crystalline stability . This property may translate to improved shelf life for the target compound compared to ester analogs.
Research Findings and Gaps
- Its structural similarity to Taranabant suggests possible central nervous system (CNS) applications, but further screening is required.
- Synthetic Feasibility : Methods for related compounds (e.g., alkylation of imidazole precursors in DMF ) could be adapted for large-scale synthesis.
- Safety Considerations: The methylamino group may pose metabolic risks (e.g., generation of methylamine), necessitating toxicokinetic studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
